6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Overview
Description
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile and its related compounds serve as versatile intermediates for synthesizing trifluoromethylated azaindazole derivatives, showcasing its potential in producing N-heterocycles (Channapur et al., 2019). Similarly, a pyridine derivative underwent structural determination by X-ray diffraction, highlighting its significance in obtaining detailed structural information and exploring its supramolecular structure and hydrogen bonding characteristics (Tranfić et al., 2011).
Chemical Reactivity and Structural Studies
Chemical reactivity studies of compounds related to this compound reveal their potential to interact with various nucleophilic reagents, leading to the formation of diverse heterocyclic systems. This demonstrates the compound's utility in generating novel chemical entities (Ibrahim & El-Gohary, 2016). Additionally, the investigation of molecular docking and in vitro screening of synthesized derivatives underscores their potential application in antimicrobial and antioxidant activities, further expanding the compound's utility in life-sciences-oriented research (Flefel et al., 2018).
Optical and Device Characteristics
Compounds derived from this compound exhibit distinct optical functions, making them relevant in optoelectronic applications. The analysis of their optical and junction characteristics, as well as their behavior as corrosion inhibitors, underscores their potential in material science and industrial applications (Zedan et al., 2020).
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWYJAWPPUERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380384 | |
Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159981-18-7 | |
Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159981-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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